The compound 2-(2,4-Dichlorophenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone is a member of the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a dichlorophenyl group and a methylpyridyl moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.
Quinazolinones, including 2-(2,4-Dichlorophenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone, can be classified based on the substitution patterns on the quinazoline ring. They are categorized into various types such as 2-substituted, 3-substituted, and 4-substituted quinazolinones. The compound in question falls under the category of 4(3H)-quinazolinones, which are prevalent due to their stability and potential as bioactive agents .
The synthesis of 2-(2,4-Dichlorophenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone can be achieved through several methods:
The synthetic pathway often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. For instance, using solvents like dimethylformamide can enhance solubility and facilitate reactions at lower temperatures .
The molecular formula for 2-(2,4-Dichlorophenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone is . The structure consists of a quinazolinone core with two chlorine atoms attached to the phenyl ring and a methyl group on the pyridine ring.
The compound can undergo various chemical reactions typical for quinazolinones:
Reactions should be conducted under controlled conditions to avoid side reactions. For example, using reducing agents like lithium aluminum hydride can selectively reduce functional groups without affecting other moieties in the molecule .
The mechanism of action for compounds like 2-(2,4-Dichlorophenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone often involves interaction with specific biological targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways leading to therapeutic effects.
Research indicates that quinazolinones may exhibit activity against various biological targets including kinases involved in cancer progression and inflammatory pathways. The precise mechanism often requires further investigation through biochemical assays .
Relevant analyses include thermal stability assessments and solubility tests which are crucial for formulation development in pharmaceutical applications .
The compound has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound for developing new drugs targeting:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of benzene and pyrimidine rings with a ketone functionality at position 4. These nitrogen-containing heterocycles exhibit remarkable structural versatility that enables extensive chemical modifications, making them indispensable templates in drug discovery programs targeting diverse therapeutic areas. The specific derivative 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone exemplifies strategic molecular design through its halogenated aryl and heteroaromatic substituents, which enhance target binding affinity and modulate pharmacokinetic properties [2] [3].
Quinazolinones are systematically categorized based on:
A. Positional Isomerism:
Table 1: Structural Classification of Quinazolinones
Type | Core Structure | Biosynthetic Origin |
---|---|---|
4(3H)-Quinazolinones | Benzene fused to 4-keto-pyrimidine | Anthranilic acid derivatives |
2(1H)-Quinazolinones | Benzene fused to 2-keto-pyrimidine | Anthranilonitrile derivatives |
Quinazolinediones | Dicarbonyl at C2/C4 | Urea-anthranilic acid condensation |
B. Substitution Patterns:The pharmacological profile of 4(3H)-quinazolinones is predominantly governed by substitutions at three critical positions:
Table 2: Structure-Activity Relationship of Quinazolinone Substitutions
Position | Bioactive Examples | Chemical Impact | Biological Consequence |
---|---|---|---|
C2 | 2,4-Dichlorophenyl | Enhanced electrophilicity | Improved kinase inhibition |
N3 | 6-Methylpyridin-2-yl | Hydrogen bond acceptance | Cellular penetration enhancement |
C6/C7 | Halogens, nitro groups | Electronic redistribution of core | Antibacterial potency elevation |
The 4(3H)-quinazolinone core demonstrates exceptional pharmacological versatility, with documented activities spanning:
A. Anticancer Applications:
Table 3: Cytotoxicity of Quinazolinone Derivatives Against Cancer Cell Lines
Compound | MCF-7 IC₅₀ (μM) | A2780 IC₅₀ (μM) | Primary Molecular Target |
---|---|---|---|
2-(2,4-Dichlorophenyl) derivative | 3.79 ± 0.96 | 2.05 ± 0.64 | EGFR/HER2 |
3-(6-Methylpyridyl) hydrazide | 0.20 ± 0.02 | 0.14 ± 0.03 | VEGFR2/CDK2 |
Lapatinib (control) | 5.90 ± 0.74 | 12.11 ± 1.03 | EGFR/HER2 |
B. Anti-Infective Properties:
The development of quinazolinone therapeutics spans three centuries:
A. Foundational Discoveries (1869–1950):
B. Medicinal Chemistry Renaissance (1950–2000):
C. Modern Targeted Therapeutics (2000–Present):
Table 4: Historical Milestones in Quinazolinone Drug Development
Period | Landmark Achievement | Impact on Drug Discovery |
---|---|---|
1869–1903 | Griess/Gabriel syntheses | Established core synthetic methodologies |
1951 | Methaqualone commercialization | Validated CNS applications |
2003–2007 | EGFR/HER2 kinase inhibitors (gefitinib, lapatinib) | Revolutionized targeted cancer therapy |
2010–Present | Multicomponent reactions in aqueous media | Enabled eco-friendly synthetic routes |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1